4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile
Overview
Description
4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile is a useful research compound. Its molecular formula is C18H10N2O3 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
A study by Abdel-fattah and Elsayed (2009) explores the synthesis of compounds structurally related to 4-[(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-2-propenoyl]benzenecarbonitrile. They focused on synthesizing heterocyclic compounds and investigating their anti-cancer activities. This demonstrates the compound's potential in medicinal chemistry, particularly in developing cancer treatments (Abdel-fattah & Elsayed, 2009).
Chemical Properties and Crystal Structure
The chemical properties and crystal structure of compounds closely related to this compound have been studied. Chen et al. (2012) reported on a compound with similar structural features, focusing on its asymmetric unit and hydrogen bonding properties. This kind of research is crucial for understanding the physical and chemical behavior of these compounds in different environments (Chen et al., 2012).
Potential in Organic Synthesis
Research has explored the use of similar compounds in organic synthesis. For example, the work of Moriarty et al. (1992) demonstrates how related structures can be employed in the synthesis of thiazoles and selenazoles, showcasing the versatility of these compounds in synthesizing diverse organic structures (Moriarty et al., 1992).
Antibacterial Activity
Bogdanowicz et al. (2013) investigated the antibacterial activity of cyanopyridine derivatives obtained from compounds structurally similar to this compound. This suggests potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-4-yl)-2-cyanoprop-2-enoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O3/c19-9-12-4-6-13(7-5-12)17(21)15(10-20)8-14-2-1-3-16-18(14)23-11-22-16/h1-8H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URYPTYUSHORNMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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